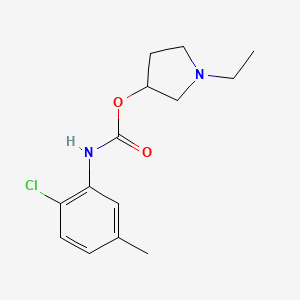
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester typically involves the esterification of 2-Chloro-5-methylcarbanilic acid with 1-ethyl-3-pyrrolidinyl alcohol. The reaction conditions often require the presence of a catalyst, such as a mineral acid, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester is used in various scientific research applications, including:
Biology: The compound may be used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester include other esters of carbanilic acids and pyrrolidinyl alcohols. These compounds share similar chemical properties and reactivity but may differ in their specific substituents and molecular structures. The uniqueness of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester lies in its specific combination of a chloro-substituted carbanilic acid and an ethyl-substituted pyrrolidinyl ester, which may confer distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
63716-29-0 |
|---|---|
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-7-6-11(9-17)19-14(18)16-13-8-10(2)4-5-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
GUUQRTQBGHEJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C1)OC(=O)NC2=C(C=CC(=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)

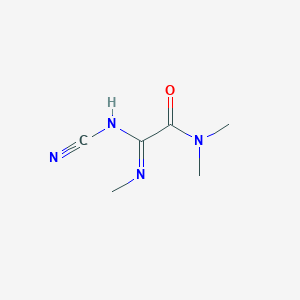
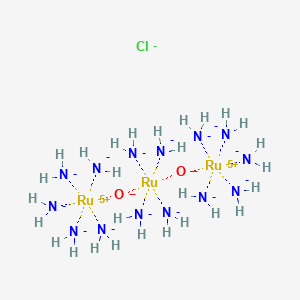
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)


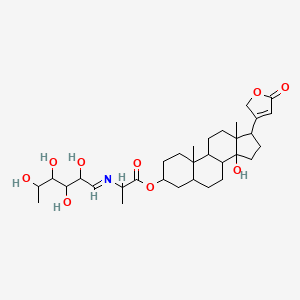
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
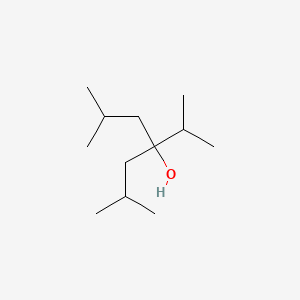
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
